molecular formula C16H17N7O2 B2835328 N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1396861-34-9

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2835328
CAS No.: 1396861-34-9
M. Wt: 339.359
InChI Key: ZJWIHSBSAPLEHE-UHFFFAOYSA-N
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Description

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine core substituted with pyrazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis. A common route might include:

    Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed via cyclization reactions.

    Introduction of the Pyrazole Group: This can be achieved through a condensation reaction involving hydrazine derivatives.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring can be introduced via alkylation or acylation reactions, often requiring specific catalysts and controlled conditions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Batch Processing: For small-scale production.

    Continuous Flow Chemistry: For larger-scale production, offering better control over reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine and pyridazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, potentially useful in catalysis.

    Material Science: Its unique structure might be explored for creating novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its structural complexity, it may interact with various biological targets, making it a candidate for drug discovery, particularly in targeting enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways or as a tool in biochemical assays.

Industry

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism by which N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide analogs: Compounds with slight modifications in the pyrazole or pyrimidine rings.

    Other Pyridazine Derivatives: Compounds like pyridazine-3-carboxamides with different substituents.

Uniqueness

    Structural Complexity: The combination of pyridazine, pyrazole, and pyrimidine rings in a single molecule is relatively unique.

    Potential Bioactivity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-2-12-10-15(24)22(11-18-12)9-7-17-16(25)13-4-5-14(21-20-13)23-8-3-6-19-23/h3-6,8,10-11H,2,7,9H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIHSBSAPLEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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